AChE Inhibitory Potency: >500-Fold Weaker than Donepezil, Defining Its Utility as a Pharmacologically Silent Reference Standard
The compound exhibits an AChE IC50 of approximately 5,400 nM in mouse brain homogenate, compared with donepezil's IC50 of 5.7–8.1 nM (bovine/human AChE), representing a potency reduction of ~670- to 950-fold . This magnitude of difference confirms that the N-desbenzyl, C2-exocyclic unsaturated impurity is essentially devoid of therapeutically meaningful AChE inhibition, making it an ideal 'silent' marker for chromatographic system suitability without confounding pharmacological readouts.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ~5,400 nM (mouse brain homogenate AChE) |
| Comparator Or Baseline | Donepezil: 5.7 nM (mouse AChE); 8.12 nM (bovine AChE); 11.6 nM (human AChE) |
| Quantified Difference | ~670- to 950-fold less potent than donepezil |
| Conditions | Mouse brain homogenate AChE assay (target compound); various species AChE recombinant/tissue assays (donepezil) |
Why This Matters
Procurement of this impurity as a reference standard is warranted precisely because its negligible AChE activity eliminates interference in bioanalytical assays, a critical requirement for validated HPLC method development.
